Quinelorane is synthesized through various chemical processes, typically starting from simpler organic compounds. It falls under the classification of psychoactive substances due to its interaction with the central nervous system, specifically targeting dopamine receptors. Its structural characteristics place it within the broader category of quinolinone derivatives, which are known for their diverse biological activities.
The synthesis of Quinelorane involves several intricate steps that can vary depending on the specific method employed. Generally, the process begins with the formation of a core structure, followed by functional group modifications to achieve the desired pharmacological properties.
The structural complexity contributes to its biological activity, particularly its interaction with dopamine receptors .
Quinelorane is involved in several significant chemical reactions that can modify its structure or introduce new functional groups.
These reactions are crucial for developing analogs with improved efficacy or selectivity towards specific receptors.
Quinelorane primarily acts as an agonist at dopamine D2-like receptors, leading to increased signaling pathways associated with dopamine neurotransmission.
Upon administration, Quinelorane binds to D2-like receptors in various brain regions, promoting receptor activation which results in enhanced dopamine release. This mechanism has been studied extensively using [^35S]GTPγS binding assays, demonstrating that Quinelorane effectively stimulates G-protein activation related to dopamine signaling pathways .
The pharmacodynamic profile indicates that Quinelorane's effects are dose-dependent, with significant increases in dopamine concentrations observed in experimental models.
These properties make Quinelorane suitable for laboratory research and potential therapeutic applications .
Quinelorane is primarily utilized in scientific research focused on neuropharmacology and drug development. Its applications include:
Quinelorane (LY163502) is a potent and selective agonist for dopamine D2 and D3 receptors, distinguished by its high binding affinity and functional specificity. Biochemical assays demonstrate that quinelorane exhibits nanomolar affinity for D2 receptors (Ki ≈ 2.3 nM) and D3 receptors (Ki ≈ 4.7 nM), with significantly lower affinity for D1, D4, and non-dopaminergic receptors [2] [8]. This receptor selectivity is evidenced by its 100-fold greater potency at D2/D3 receptors compared to other dopamine receptor subtypes in radioligand displacement studies [1] [3]. Functional characterization reveals quinelorane’s full agonist properties at D2 autoreceptors, where it inhibits dopamine synthesis and release at low concentrations (IC₅₀ = 3 nM in striatal slices) [2] [9]. Its binding conformation, characterized by the trans-(-)-enantiomer structure, optimizes receptor docking in the D2/D3 binding pocket, contributing to its stereospecific activity [2].
Table 1: Receptor Binding Profile of Quinelorane
Receptor Type | Affinity (Ki, nM) | Functional Activity |
---|---|---|
Dopamine D2 | 2.3 | Full agonist |
Dopamine D3 | 4.7 | Full agonist |
Dopamine D1 | >1,000 | Inactive |
Dopamine D4 | >1,000 | Inactive |
Serotonin 5-HT1A | >1,000 | Inactive |
Quinelorane exerts region-specific modulation of dopaminergic and noradrenergic pathways through presynaptic and postsynaptic mechanisms:
Mesolimbic and Mesostriatal Pathways: In the nucleus accumbens and striatum, quinelorane activates presynaptic D2 autoreceptors, reducing dopamine neuron firing and dopamine release. This suppresses extracellular concentrations of dopamine metabolites (3,4-dihydroxyphenylacetic acid and homovanillic acid) by >60% at 1 μg/kg intraperitoneal doses [2] [6]. Concurrently, it enhances extracellular ascorbic acid release in these regions, indicative of antioxidant responses to reduced dopamine turnover [2].
Diencephalic Pathways: Quinelorane paradoxically increases noradrenergic neuron activity in the dorsomedial hypothalamus while inhibiting dopaminergic neurons in the diagonal band of Broca. These effects are blocked by the D2-selective antagonist raclopride, confirming D2-mediated regulation [1].
Ventral Pallidal Gamma-Aminobutyric Acid Modulation: At 0.01 mg/kg subcutaneous doses, quinelorane reduces gamma-aminobutyric acid efflux in the ventral pallidum by >40% for over 100 minutes. This disinhibits downstream motor circuits, potentially contributing to behavioral changes [9] [10].
Table 2: Neurochemical Effects of Quinelorane by Brain Region
Brain Region | Neurotransmitter Change | Direction | Proposed Mechanism |
---|---|---|---|
Nucleus Accumbens | Dopamine release | ↓ (70%) | D2 autoreceptor activation |
Striatum | Homovanillic acid concentration | ↓ (65%) | D2 autoreceptor activation |
Ventral Pallidum | Gamma-aminobutyric acid efflux | ↓ (40–50%) | Indirect disinhibition |
Dorsomedial Hypothalamus | Norepinephrine activity | ↑ | D2-mediated excitation |
Diagonal Band of Broca | Dopamine neuron activity | ↓ | D2 autoreceptor activation |
Quinelorane exhibits complex, dose-dependent pharmacodynamics across behavioral and neurochemical endpoints:
Higher doses (30 μg/kg subcutaneous) trigger hyperlocomotion and stereotypic behaviors, associated with striatal and pallidal activation via D2 receptors [3] [6]. The transition threshold occurs at 10 μg/kg, with hypolocomotion lasting 20 minutes before hyperlocomotion emerges [6].
Neuroendocrine Effects: Quinelorane suppresses prolactin secretion at 10 μg/kg intraperitoneal doses in reserpinized rats. It elevates serum corticosterone at 30 μg/kg intraperitoneal doses through hypothalamic-pituitary-adrenal axis modulation [2] [4].
Sexual Behavior: In male rhesus monkeys, quinelorane (2.5–5 μg/kg intramuscular) facilitates penile erection and yawning via central D2 receptors, effects blocked by haloperidol but not peripherally-acting domperidone [5]. This follows an inverted U-shaped dose-response curve, with higher doses (25 μg/kg intramuscular) inhibiting responses [5].
Sensorimotor Gating: Prepulse inhibition of startle is reduced at 0.003–0.01 mg/kg subcutaneous doses, paralleling ventral pallidal gamma-aminobutyric acid reductions. The effect lasts 50 minutes, showing temporal dissociation from gamma-aminobutyric acid changes [9] [10].
Gender-Specific Responses: Tuberoinfundibular dopamine neurons exhibit sexually dimorphic responses: Quinelorane increases 3,4-dihydroxyphenylacetic acid concentrations in the median eminence of male rats but not in females, unless prolactin is immunoneutralized [4].
Table 3: Dose-Dependent Behavioral Effects of Quinelorane
Dose Range | Behavioral Effect | Duration | Receptor Involvement |
---|---|---|---|
0.003–0.01 mg/kg (sc) | Prepulse inhibition reduction | 50 min | D3 > D2 |
3 μg/kg (sc) | Hypolocomotion | >60 min | D3-predominant |
10–30 μg/kg (ip) | Prolactin suppression | 120 min | D2 autoreceptors |
30 μg/kg (sc) | Biphasic locomotion (↓ followed by ↑) | 180 min | D2/D3 transition |
2.5–5 μg/kg (im) | Penile erection facilitation | 90 min | Central D2 |
Quinelorane’s pharmacodynamic complexity arises from its engagement of distinct D2 and D3 receptor populations across dose ranges, with functional outcomes determined by region-specific receptor distribution and downstream neurochemical adaptations.
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0